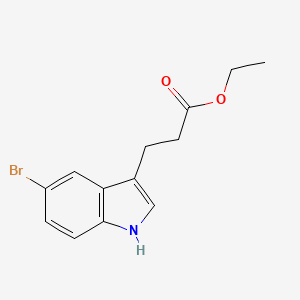

Ethyl 3-(5-Bromo-3-indolyl)propanoate

Description

Ethyl 3-(5-Bromo-3-indolyl)propanoate (CAS: 54298-70-3) is an indole-derived ester featuring a bromine substituent at the 5-position of the indole ring and an ethyl propanoate group at the 3-position. This compound is primarily utilized in research and development as a synthetic intermediate, particularly in medicinal chemistry and agrochemical synthesis. Its structure combines the electron-rich indole system with a lipophilic ester moiety, making it a versatile building block for further functionalization .

Properties

Molecular Formula |

C13H14BrNO2 |

|---|---|

Molecular Weight |

296.16 g/mol |

IUPAC Name |

ethyl 3-(5-bromo-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14BrNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |

InChI Key |

IDNMVSYYJAKQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD31977912” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial-scale production. The crystal form of the compound methanesulfonate is selected from a specific crystal form, such as A-I, which has good solubility and stability .

Industrial Production Methods

The industrial production of “MFCD31977912” involves large-scale synthesis using the aforementioned preparation methods. The process is optimized to ensure high yield and purity of the final product. The crystal form’s stability and solubility make it suitable for pharmaceutical preparations and storage .

Chemical Reactions Analysis

Types of Reactions

“MFCD31977912” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD31977912” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “MFCD31977912” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Indolyl Propanoate Esters

Substitution Patterns: Bromo vs. Nitro Groups

- Ethyl 3-(4-Nitro-3-indolyl)propanoate (CAS: 880087-20-7): Replacing the 5-bromo substituent with a 4-nitro group alters electronic properties. The nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitutions or reduce stability compared to the bromo analog. This compound is used in similar R&D contexts but lacks detailed solubility or melting point data in available literature .

- Methyl 3-(5-Bromo-3-indolyl)propanoate (CAS: Not provided): The methyl ester analog exhibits reduced lipophilicity compared to the ethyl variant. This difference impacts solubility in organic solvents and bioavailability in biological systems. No explicit stability or reactivity data are reported, but methyl esters generally hydrolyze faster than ethyl esters under basic conditions .

Table 1: Key Properties of Indolyl Propanoate Esters

| Compound Name | CAS Number | Substituent (Indole Position) | Ester Group | Key Applications |

|---|---|---|---|---|

| Ethyl 3-(5-Bromo-3-indolyl)propanoate | 54298-70-3 | 5-Bromo | Ethyl | Synthetic intermediate, R&D |

| Ethyl 3-(4-Nitro-3-indolyl)propanoate | 880087-20-7 | 4-Nitro | Ethyl | Organic synthesis |

| Methyl 3-(5-Bromo-3-indolyl)propanoate | Not available | 5-Bromo | Methyl | Research applications |

Functional Group Variations: Propanoate vs. Cyanoacrylate

- Ethyl 3-(5-Bromo-3-indolyl)-2-cyanoacrylate (3g): This derivative replaces the propanoate ester with a cyanoacrylate group, introducing a strong electron-withdrawing nitrile. Reported to have a melting point of 322–325°C, it demonstrates higher thermal stability than the propanoate ester. The cyanoacrylate group enhances reactivity in conjugate addition reactions, making it suitable for polymer chemistry or bioadhesive applications .

Comparison with Non-Indolyl Propanoate Esters

Aromatic System Differences: Indole vs. Furan

- Ethyl 3-(2-furyl)propanoate: This furan-based analog lacks the nitrogen heteroatom of indole, reducing its electron-rich character. It is classified as an electron-deficient diene in Diels-Alder reactions, unlike indole derivatives. Applications include materials science and organic electronics .

Phenyl-Based Esters

- The amino group introduces basicity, enabling salt formation and enhancing water solubility. This compound is explored in pharmaceutical intermediates but lacks explicit biological data .

Table 2: Structural and Electronic Comparisons

| Compound Name | Aromatic System | Key Functional Groups | Electronic Profile | Primary Use |

|---|---|---|---|---|

| Ethyl 3-(5-Bromo-3-indolyl)propanoate | Indole | Bromine, ethyl ester | Electron-rich | R&D, synthesis |

| Ethyl 3-(2-furyl)propanoate | Furan | Ethyl ester | Electron-deficient | Materials science |

| Ethyl 3-(isopropylamino)propanoate | Alkyl chain | Isopropylamino, ethyl ester | Polar, basic | Agrochemical synthesis |

Limitations and Data Gaps

Current literature lacks comprehensive data on the physical properties (e.g., melting point, solubility) and explicit biological activities of Ethyl 3-(5-Bromo-3-indolyl)propanoate. Comparative analyses rely on structural analogs, underscoring the need for targeted studies to elucidate its reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.